N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide is a complex organic compound that features a bipyridine moiety linked to a morpholinobenzamide structure. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide typically involves the coupling of a bipyridine derivative with a morpholinobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage the principles of green chemistry, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the morpholinobenzamide structure can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its applications in material science and catalysis.
N-([2,3’-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide: Another bipyridine derivative with different functional groups, offering unique properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide stands out due to its combined bipyridine and morpholinobenzamide structures, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-4-6-20(7-5-18)26-10-12-28-13-11-26)25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19/h1-9,14,16H,10-13,15H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKDQWAOUCJRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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